molecular formula C7H6Br2 B049343 4-Bromobenzyl bromide CAS No. 589-15-1

4-Bromobenzyl bromide

Cat. No. B049343
CAS RN: 589-15-1
M. Wt: 249.93 g/mol
InChI Key: YLRBJYMANQKEAW-UHFFFAOYSA-N
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Patent
US07084231B2

Procedure details

47 g (0.188 mol) of 4-bromobenzylbromide and 37.5 g (0.224 mol) of check triethylphosphite were put into a 500 ml 3-neck round-bottom flask equipped with a stirrer, a thermometer and a reflux condenser under an argon atmosphere, and the resulting mixture was stirred at 150° C. for 4 hours. The temperature was dropped to room temperature, and 250 ml of anhydrous DMF was added. After an ice bath was installed, 11.28 g (0.282 mol) of sodium hydride (60%) was slowly added and the resultant was stirred for 30 minutes. After 33.7 g (0.182 mol) of 4-bromobenzaldehyde was slowly added, ice bath was removed, and then the reaction mixture was stirred at room temperature for 12 hours. The reaction mixture was poured into cold water to give solid. This solid was filtered, thoroughly washed with water and methanol, dried and then recrystallized, to obtain white crystal, which was sufficiently dried in a vacuum oven at 40° C. to give 40 g (yield: 63%) of the desired product, and its melting point was 212° C.–213° C.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step Two
Quantity
33.7 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.C(OP(OCC)OCC)C.[H-].[Na+].[Br:22][C:23]1[CH:30]=[CH:29][C:26]([CH:27]=O)=[CH:25][CH:24]=1>CN(C=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:27][C:26]2[CH:29]=[CH:30][C:23]([Br:22])=[CH:24][CH:25]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Two
Name
Quantity
11.28 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
33.7 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
a thermometer and a reflux condenser under an argon atmosphere, and the resulting mixture was stirred at 150° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
The temperature was dropped to room temperature
CUSTOM
Type
CUSTOM
Details
After an ice bath was installed
STIRRING
Type
STIRRING
Details
the resultant was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into cold water
CUSTOM
Type
CUSTOM
Details
to give solid
FILTRATION
Type
FILTRATION
Details
This solid was filtered
WASH
Type
WASH
Details
thoroughly washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized
CUSTOM
Type
CUSTOM
Details
to obtain white crystal, which
CUSTOM
Type
CUSTOM
Details
was sufficiently dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=CC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.